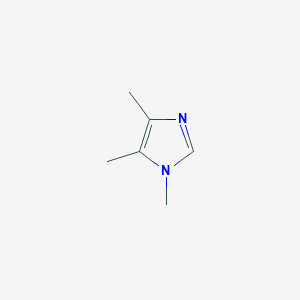
Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine
Overview
Description
Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine is a compound that features a central amine group bonded to three phenyl rings, each substituted with a 1,2,4-triazole moiety.
Mechanism of Action
Target of Action
Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine (TTPA) is a redox-active linker that has been successfully incorporated into Mn(II)/Cu(II) based coordination frameworks . The primary targets of TTPA are these metal ions, which play crucial roles in the structure and function of the coordination frameworks .
Mode of Action
TTPA interacts with its targets (Mn(II)/Cu(II)) through coordination bonds, forming a 3D coordination polymer . This interaction results in the formation of a redox-active framework, which can undergo changes in its redox states .
Biochemical Pathways
The compound’s redox activity suggests it may influence electron transfer processes within the coordination frameworks
Result of Action
The incorporation of TTPA into Mn(II)/Cu(II) based coordination frameworks results in the formation of a redox-active framework . This framework can undergo changes in its redox states, which may have implications for its optical properties and potential applications in electrochromic and optical devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine typically involves the reaction of tris(4-bromophenyl)amine with 4H-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium(II) acetate, in a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form radical cations, which are of interest in electrochemical studies.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Coordination: Metal salts, such as manganese(II) chloride and copper(II) sulfate, are used in the presence of solvents like acetonitrile.
Major Products
Oxidation: Radical cations and other oxidized species.
Coordination: Metal-ligand coordination complexes.
Scientific Research Applications
Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine has several scientific research applications:
Materials Science:
Electrochemistry: Studied for its redox properties and potential use in electrochromic devices.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the design of new drugs with antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Bis(4-(4H-1,2,4-triazol-4-yl)phenyl)methane: Similar structure but with two triazole-substituted phenyl rings instead of three.
Tris(4-(1H-1,2,4-triazol-1-yl)phenyl)amine: Similar structure but with a different substitution pattern on the triazole rings.
Uniqueness
Tris(4-(4H-1,2,4-triazol-4-yl)phenyl)amine is unique due to its three triazole-substituted phenyl rings, which provide multiple coordination sites for metal ions. This makes it particularly useful in the synthesis of complex coordination polymers and metal-organic frameworks with diverse applications .
Properties
IUPAC Name |
4-(1,2,4-triazol-4-yl)-N,N-bis[4-(1,2,4-triazol-4-yl)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N10/c1-7-22(8-2-19(1)31-13-25-26-14-31)34(23-9-3-20(4-10-23)32-15-27-28-16-32)24-11-5-21(6-12-24)33-17-29-30-18-33/h1-18H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMJEZQIZABOHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=NN=C2)N(C3=CC=C(C=C3)N4C=NN=C4)C5=CC=C(C=C5)N6C=NN=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3177548.png)

![(2R,3S,5R)-5-(4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3177561.png)
![N,N-dipropyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3177573.png)
![4-Methoxybenzo[d]oxazole](/img/structure/B3177577.png)








